6'-Methylspiro[cyclopropane-1,3'-indoline]
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spiro compounds are molecules containing at least two rings that share a single common atom, known as the spiro atom. wikipedia.org This structural feature distinguishes them from other bicyclic systems and imparts unique chemical and physical properties.
A key characteristic of spirocyclic systems is their inherent three-dimensionality. The tetrahedral nature of the spirocarbon atom forces the connected rings into well-defined, often perpendicular, spatial arrangements. acs.org This leads to a rigid molecular framework, which is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target. The dense and rigid substructures of spirocycles create spatially well-defined "exit vectors" for substituents, allowing for a precise exploration of three-dimensional chemical space.
Spirocyclic scaffolds have gained recognition as "privileged scaffolds" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The rigid, three-dimensional nature of spirocycles allows them to present functional groups in precise orientations, mimicking the complex structures of natural products. acs.org Consequently, they are found in numerous approved drugs and drug candidates and are increasingly incorporated into compound libraries for drug discovery. acs.org
Overview of the Indoline (B122111) Core in Chemical Synthesis
The indoline core, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a fundamental building block in organic synthesis. rsc.org It is the saturated analog of indole (B1671886) and serves as the core structure for many biologically active compounds and natural products, particularly alkaloids. rsc.orgnih.gov
Indoline and its derivatives are a dominant class of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net This framework is a common structural element in a vast array of pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.org The indole nucleus is found in numerous natural products, often biosynthesized from the amino acid tryptophan, and chemists have developed a wide range of strategies to synthesize this key heterocycle and its indoline counterpart. rsc.org
The indoline core offers multiple sites for chemical modification, making it a versatile scaffold for creating diverse molecular architectures. Over the past decades, significant research has focused on the direct functionalization of the C–H bonds of the indole and indoline framework. nih.govchim.it While the pyrrole-type ring is inherently more reactive, particularly at the C3 position, methods have been developed for selective functionalization at less reactive positions on the benzene ring, such as C4 and C7. chim.itrsc.orgacs.org This advanced functionalization potential allows chemists to fine-tune the electronic and steric properties of indoline-based molecules.
Specific Focus on Spiro[cyclopropane-1,3'-indoline] (B1354872) Derivatives within Academic Research
The fusion of a cyclopropane (B1198618) ring and an indoline moiety at the C3 position creates the spiro[cyclopropane-1,3'-indoline] scaffold. This particular arrangement has been the subject of considerable academic research, primarily focusing on derivatives such as spiro[cyclopropane-1,3'-indolin]-2'-ones and the corresponding 2'-imines. These derivatives are often investigated for their potential biological activities.
Detailed research has been conducted on the synthesis and biological evaluation of these spiro-cyclopropyl oxindole (B195798) derivatives. For instance, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and tested for their anticancer activity against various human cancer cell lines. nih.govrsc.orgresearchgate.net Studies have identified compounds with significant activity, proposing structure-activity relationships (SAR) for the pharmacophore. nih.gov Some of these compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov
The synthesis of these structures is often a key focus, with researchers developing novel, diastereoselective methods. One such approach involves the metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds. rsc.org Similarly, diastereoselective methods have been developed for synthesizing spiro[cyclopropane-1,3'-indolin]-2'-imines via sequential annulation reactions, with some of the resulting products showing promising anticancer activity. rsc.org The structural properties of the parent spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) have also been characterized, noting the near-perpendicular dihedral angle between the cyclopropane ring and the indoline system. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
6-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13N/c1-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
CJPRZRPSLJGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CC3)CN2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways
Detailed Mechanistic Investigations
The synthesis of spiro[cyclopropane-1,3'-indoline] (B1354872) derivatives can proceed through different mechanistic routes, primarily dependent on the reactants and reaction conditions. These pathways often involve cycloaddition reactions, which can be either concerted or stepwise in nature.
In the context of forming the spiro[cyclopropane-1,3'-indoline] core, particularly through cycloaddition reactions, the distinction between a concerted and a stepwise mechanism is crucial for understanding the stereoselectivity of the process.
A concerted mechanism is a one-step process where all bond-forming and bond-breaking events occur simultaneously within a single transition state. This is characteristic of many pericyclic reactions, such as the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. The high stereospecificity often observed in these reactions is a strong indicator of a concerted pathway, as the geometry of the reactants is directly translated into the product without the intermediacy of a species that could undergo bond rotation and scramble the stereochemical information. For instance, in 1,3-dipolar cycloadditions, the reaction is typically a (π4s + π2s) cycloaddition, proceeding suprafacially on both the 1,3-dipole and the dipolarophile, which points towards a concerted process.
Conversely, a stepwise mechanism involves the formation of a distinct intermediate, which then proceeds to the final product in a subsequent step. In the formation of related spiro compounds, computational studies have explored the possibility of stepwise pathways involving diradical or zwitterionic intermediates. While a stepwise process is considered a viable alternative, in many 1,3-dipolar cycloadditions involving normal dipolarophiles, the concerted pathway is generally favored energetically. The potential for a stepwise mechanism becomes more significant in reactions involving highly reactive or electronically distinct reactants.
The preference for a concerted versus a stepwise mechanism can be influenced by factors such as the nature of the substituents on both the indoline (B122111) core and the cyclopropane (B1198618) precursors, the solvent, and the catalyst employed.
The synthesis of spiro[cyclopropane-1,3'-indoline] and its analogs often proceeds through highly reactive intermediates that are generated in situ.
Carbenes and Carbenoids: The cyclopropanation of 3-ylideneindolin-2-ones can be achieved using carbene or carbenoid species. For instance, tosylhydrazone salts can serve as a safe alternative to diazo compounds for the generation of carbenes in a metal-free approach to diastereoselective cyclopropanation. Similarly, the reaction of phenyliodonium (B1259483) ylides with olefins in the presence of a rhodium(II) catalyst can lead to the formation of cyclopropanes.
Zwitterionic Species: Azomethine ylides are common 1,3-dipolar zwitterionic intermediates used in [3+2] cycloaddition reactions to construct the pyrrolidine (B122466) ring in spiro[indoline-3,3'-pyrrolidine] (B2616578) derivatives, which are structurally related to the target compound. These ylides are typically generated in situ from the condensation of isatins or their derivatives with amino acids. In some multicomponent reactions, zwitterionic intermediates are proposed to form, leading to the final spirocyclic product.
Radical Intermediates: While less common for this specific scaffold, radical mechanisms can be involved in some cyclization reactions. However, for the majority of cycloaddition pathways leading to spiro[cyclopropane-1,3'-indoline] derivatives, polar, and pericyclic mechanisms are more prevalent.
Kinetic and Thermodynamic Considerations
The activation energy (Ea) is a critical parameter in determining the rate of a chemical reaction and, consequently, which reaction pathway is kinetically favored. A lower activation energy corresponds to a faster reaction rate. In the context of the synthesis of 6'-Methylspiro[cyclopropane-1,3'-indoline], different approaches to the cyclopropanation step can have distinct activation barriers.
| Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Kinetic Product |
|---|---|---|---|
| Pathway A (syn-attack) | TS-A | 15.2 | (R,R)-diastereomer |
| Pathway B (anti-attack) | TS-B | 17.5 | (R,S)-diastereomer |
Note: The data in this table is illustrative and represents a plausible scenario based on computational studies of similar cyclopropanation reactions.
In this hypothetical scenario, the lower activation energy for Pathway A suggests that the formation of the (R,R)-diastereomer is kinetically favored, meaning it would be the major product under conditions where the reaction is irreversible.
Gibbs free energy (ΔG) combines enthalpy and entropy and is the ultimate determinant of a reaction's spontaneity and the position of equilibrium. By calculating the Gibbs free energy of reactants, transition states, intermediates, and products, one can construct a complete energy profile for the reaction. The product with the lowest Gibbs free energy is the thermodynamically most stable product.
In the synthesis of spiro[cyclopropane-1,3'-indoline] derivatives, the relative Gibbs free energies of the possible diastereomeric products determine which isomer will predominate under thermodynamic control (i.e., when the reaction is reversible). DFT calculations are a powerful tool for obtaining these values. A representative Gibbs free energy profile for a related spiroindoline formation is discussed in the literature, highlighting the stability of different intermediates and products. nih.gov
Table 2 presents a hypothetical comparison of the relative Gibbs free energies for the two diastereomers of a spiro[cyclopropane-1,3'-indoline] derivative.
| Diastereomer | Relative Gibbs Free Energy (kcal/mol) | Thermodynamic Product |
|---|---|---|
| (R,R)-diastereomer | -25.8 | Minor |
| (R,S)-diastereomer | -27.1 | Major |
Note: The data in this table is illustrative and intended to demonstrate the concept of thermodynamic control based on computational chemistry principles.
According to this hypothetical data, the (R,S)-diastereomer is the thermodynamically more stable product. If the reaction conditions allow for equilibration between the two diastereomers, the (R,S)-isomer would be the major product.
Computational Verification of Plausible Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating reaction mechanisms by modeling the structures of transition states and intermediates that are often difficult or impossible to observe experimentally. For the synthesis of spiro[cyclopropane-1,3'-indolines], computational studies can validate proposed mechanistic pathways, such as the Michael-Initiated Ring Closure (MIRC) mechanism.
The MIRC mechanism is a plausible pathway for the formation of spiro[cyclopropane-1,3'-indolin]-2'-ones, which are structurally related to the target compound. researchgate.net This mechanism involves the initial Michael addition of a nucleophile (e.g., a sulfur ylide) to a 3-methyleneindolin-2-one, followed by an intramolecular nucleophilic substitution to close the cyclopropane ring. DFT calculations can be employed to locate the transition states for both the Michael addition and the subsequent ring-closing steps, providing a detailed energy profile of the entire process.
Furthermore, computational studies have been successfully used to rationalize the high diastereoselectivity observed in the synthesis of spiroindolines via intramolecular Mizoroki–Heck reactions. nih.gov By calculating the energies of the competing transition states, researchers can predict and explain the stereochemical outcome of the reaction. While a specific computational study for 6'-Methylspiro[cyclopropane-1,3'-indoline] is not documented, the principles from these related studies are directly applicable to understanding its formation.
Advanced Spectroscopic and X Ray Crystallographic Characterization
X-ray Diffraction Studies
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its stereochemistry, conformation, and the nature of its interactions in the solid state. While specific crystallographic data for 6'-Methylspiro[cyclopropane-1,3'-indoline] is not available in the provided results, analysis of the parent compound, Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), and other related spiro-indoline derivatives offers significant insights.
Table 1: Crystallographic Data for Spiro[cyclopropane-1,3'-indolin]-2'-one
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₉NO | nih.gov |
| Molecular Weight | 159.18 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P bca | nih.gov |
| a (Å) | 7.4348 (6) | nih.gov |
| b (Å) | 14.0589 (11) | nih.gov |
| c (Å) | 15.6401 (16) | nih.gov |
| V (ų) | 1634.8 (2) | nih.gov |
| Z | 8 | nih.gov |
| Dihedral Angle (Cyclopropane/Indoline) | 87.65 (17)° | nih.govnih.gov |
The arrangement of molecules in a crystal lattice is governed by intermolecular forces, including hydrogen bonding and van der Waals interactions. In the crystal structure of Spiro[cyclopropane-1,3'-indolin]-2'-one, intermolecular N—H···O hydrogen bonds link the molecules into one-dimensional chains along the nih.gov axis. nih.gov This type of hydrogen bonding is a common feature in related structures containing an N-H donor and a carbonyl acceptor. nih.gov In more complex spiro[indoline-3,3′-indolizine] derivatives, a variety of hydrogen bonds, including O—H⋯O, N—H⋯O, and C—H⋯π interactions, can lead to the formation of complex sheets or chains of rings. researchgate.net For 6'-Methylspiro[cyclopropane-1,3'-indoline], which lacks a carbonyl group, intermolecular interactions would primarily involve N-H hydrogen bonds and van der Waals forces, with the 6'-methyl group potentially influencing the crystal packing by introducing steric effects.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Structural Confirmation
High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For novel spiro-indoline derivatives, HRMS is used to corroborate the proposed structure by comparing the experimentally determined exact mass with the calculated theoretical mass. For example, in the characterization of spiro[indoline-3,3′-pyrrolizine] derivatives, HRMS was used to establish their composition. researchgate.net
Table 2: Representative HRMS Data for a Related Spiro-Indoline Compound
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| (1′RS,2′RS,3SR,7a′SR)-2′-benzoyl-1-hexyl-2-oxo-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizine]-1′-carboxylic acid | C₂₈H₃₂N₂O₄ | Not Specified | Not Specified, but used for confirmation | researchgate.net |
For 6'-Methylspiro[cyclopropane-1,3'-indoline] (C₁₁H₁₃N), the theoretical exact mass would be calculated and compared against the experimental value obtained from an HRMS instrument to confirm its elemental formula.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (e.g., COSY, HSQC, HMBC), is arguably the most powerful method for elucidating the detailed structure of organic molecules in solution. For spiro-indoline compounds, NMR provides information on the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular skeleton.
In the case of 1,3,3-trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene], a related spiro-indoline, detailed ¹H and ¹³C NMR analyses, including 2D methods, were used to confirm the structure. mdpi.com The ¹H NMR spectrum showed distinct signals for the non-equivalent gem-dimethyl groups, and the coupling constants of vinyl protons confirmed their cis-configuration. mdpi.com For 6'-Methylspiro[cyclopropane-1,3'-indoline], one would expect to see characteristic signals for the aromatic protons of the substituted indoline (B122111) ring, a singlet for the 6'-methyl group, and complex multiplets for the cyclopropane (B1198618) and indoline methylene (B1212753) protons. The chemical shifts would be influenced by the anisotropic effects of the aromatic ring and the strained cyclopropane ring. Advanced 2D NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.
Table 3: Representative NMR Data for a Related Spiro-Indoline Compound
| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| Methyl-1'-(3-chloro-4-fluorophenyl)-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate | ¹H NMR (800 MHz, DMSO-d6) | 11.022 (s, 1H, OH), 7.610–6.480 (m, 7H, ArH), 3.392 (s, 3H, OCH₃) | mdpi.com |
| ¹³C NMR (100 MHz, DMSO-d6) | 182.01, 169.12, 165.37, 157.11, 156.34, 144.71, 143.02, 139.11, 137.59, 134.01, 131.37, 129.08, 128.04, 121.69, 111.07, 107.77, 72.48, 54.18 | mdpi.com |
Other Spectroscopic Techniques (e.g., UV/Vis, FT-IR) for Compound Characterization
Other spectroscopic methods such as Fourier-transform infrared (FT-IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.
FT-IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups. For spiro-indoline derivatives, typical IR spectra show absorption bands for N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C aromatic ring stretching. In spiro-indoline derivatives containing a carbonyl group, a strong C=O stretching band is observed. mdpi.com For 6'-Methylspiro[cyclopropane-1,3'-indoline], the FT-IR spectrum would be expected to show a characteristic N-H stretching vibration, as well as absorptions corresponding to the aromatic and cyclopropane C-H bonds.
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Indoline-based compounds typically exhibit absorption maxima in the UV region corresponding to π-π* transitions of the aromatic system. The substitution pattern on the indoline ring can influence the position and intensity of these absorption bands. The UV/Vis spectrum of 6'-Methylspiro[cyclopropane-1,3'-indoline] would be expected to be similar to that of other simple indoline derivatives.
Table 4: Representative Spectroscopic Data (FT-IR, UV/Vis) for Related Spiro-Indoline Compounds
| Technique | Compound | Characteristic Data | Reference |
|---|---|---|---|
| FT-IR (KBr, cm⁻¹) | Methyl-1'-(3-chloro-4-fluorophenyl)-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate | 3324.03 (OH), 2890 (sp³-CH₃), 1734 & 1615 (C=O), 1463 (C-H), 1209 (C-O), 1057.54 (C-N) | mdpi.com |
| UV/Vis (Ethanol, λmax, nm) | Unsubstituted Spiropyran (Indoline-based) | 295 (Spiro form) |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It is extensively applied to study spiro-indoline compounds, offering detailed electronic and structural information.
Rationalization of Regio- and Stereoselectivity in Cycloadditions
DFT calculations are crucial for understanding the outcomes of complex chemical reactions such as 1,3-dipolar cycloadditions, which are often used to synthesize spiro-indoline heterocyclic systems. nih.gov The high regio- and stereoselectivity observed in these reactions can be rationalized by analyzing the transition state energies. nih.gov
For reactions involving precursors to the spiro[cyclopropane-1,3'-indoline] (B1354872) core, computational studies show that the formation of one regioisomer is significantly favored over others due to a lower activation energy barrier. nih.govmdpi.com For example, in the 1,3-dipolar cycloaddition of nitrones with cyclopropane (B1198618) derivatives, the transition states leading to different isomers (e.g., 4-spirocyclopropane vs. 5-spirocyclopropane) are modeled. nih.gov The calculations consistently predict the formation of the experimentally observed product by identifying the lowest energy pathway. nih.govresearchgate.net This predictive power is essential for designing synthetic routes that yield specific, desired products with high efficiency.
Electronic Structure Analysis and Electron Cloud Distribution
Analysis of the electronic structure provides fundamental insights into the molecule's reactivity. DFT methods are used to calculate the distribution of the electron cloud, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For related heterocyclic systems, MEP analysis identifies the negative potential, typically localized on heteroatoms like oxygen and nitrogen, as the sites for electrophilic attack, while positive potentials, often around hydrogen atoms, indicate sites susceptible to nucleophilic attack. This detailed view of the electron distribution is fundamental to predicting intermolecular interactions and reaction sites.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgacs.org In the context of cycloaddition reactions to form spiro compounds, the energy gap between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) is a key determinant of reactivity. researchgate.netresearchgate.net
A smaller HOMO-LUMO energy gap indicates a stronger orbital interaction and a more facile reaction. DFT calculations provide the energies and spatial distributions of these frontier orbitals. researchgate.net For instance, in a typical reaction, the HOMO of a dipole is concentrated on its terminal atoms, and its interaction with the LUMO of an alkene (the dipolarophile) dictates the regiochemical outcome of the bond formation. mdpi.com The relative energies of the HOMO and LUMO can also classify the reaction type, such as a normal or inverse electron-demand cycloaddition. researchgate.net
| Reactant Type | Orbital | Typical Energy (eV) |
|---|---|---|
| 1,3-Dipole (e.g., Azomethine Ylide) | HOMO | -5.5 to -6.5 |
| LUMO | -0.5 to -1.5 | |
| Dipolarophile (e.g., Alkene) | HOMO | -8.0 to -10.0 |
| LUMO | 1.0 to 2.0 |
Quantum Chemical Calculations
Beyond DFT, a range of quantum chemical calculations are employed to refine the understanding of molecular properties and reactivity.
Conceptual DFT for Reactivity Indices (e.g., Electronic Chemical Potential, Chemical Hardness, Global Electrophilicity, Nucleophilicity)
Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptive indices calculated from electronic properties. mdpi.com These global reactivity indices are derived from the energies of the frontier orbitals and offer a quantitative measure of a molecule's tendency to react. researchgate.net
Electronic Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. mdpi.com
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. mdpi.com
Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. mdpi.com
Global Nucleophilicity (N) : Describes the electron-donating ability of a molecule.
By calculating these indices for reactants, chemists can predict the direction of charge transfer and thus the polar nature of a reaction, which in turn helps explain the observed regioselectivity. mdpi.comresearchgate.net
| Index | Formula | Chemical Interpretation |
|---|---|---|
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Electrophilicity (ω) | μ² / 2η | Electron accepting capability |
Single Point Energy and Geometry Optimization Calculations
A fundamental step in any computational study is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. gmu.educnr.it This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. lupinepublishers.com For spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), the parent structure, X-ray crystallography has confirmed a nearly perpendicular arrangement between the cyclopropane and indoline (B122111) rings, with a dihedral angle of 87.65°. nih.gov Computational geometry optimization, often performed with DFT methods like B3LYP, would aim to reproduce this experimentally determined structure. mdpi.com
Once the optimized geometry is found, a single-point energy calculation is often performed. reddit.comyoutube.com This calculation uses a more accurate, and computationally expensive, theoretical method or a larger basis set on the already optimized structure to obtain a more refined value for the molecule's electronic energy. reddit.com This multi-level approach provides highly accurate energy data, which is essential for calculating reaction barriers and determining the relative stability of different isomers and conformers. lupinepublishers.com
Simulation of Reaction Pathways (e.g., Intrinsic Reaction Coordinate (IRC) Calculations)
Intrinsic Reaction Coordinate (IRC) calculations are a fundamental computational tool used to map the minimum energy path of a chemical reaction, connecting a transition state (TS) to its corresponding reactants and products. This analysis is crucial for confirming that a calculated transition state structure indeed represents the correct saddle point for a specific reaction pathway and for understanding the detailed mechanistic steps involved.
For 6'-Methylspiro[cyclopropane-1,3'-indoline], theoretical studies can be employed to explore its formation or subsequent reactions, such as ring-opening of the cyclopropane moiety or electrophilic substitution on the indoline ring. Using Density Functional Theory (DFT) methods, a hypothetical reaction pathway, for instance, the acid-catalyzed ring expansion of the cyclopropane ring, can be modeled. The process begins by locating the geometries of the reactant, product, and the intervening transition state.
IRC calculations are then initiated from the optimized transition state structure. By following the reaction coordinate in both forward and reverse directions, the calculation traces the pathway downhill on the potential energy surface. Successful completion of an IRC calculation confirms a direct link between the transition state and the intended reactant and product, thereby validating the proposed mechanism. The energy profile along this coordinate provides critical information about the reaction's feasibility and kinetics.
Below is a representative data table illustrating the kind of thermodynamic data that would be generated from such a computational study on a reaction involving 6'-Methylspiro[cyclopropane-1,3'-indoline].
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant | 6'-Methylspiro[cyclopropane-1,3'-indoline] + H+ | 0.00 |
| TS1 | Transition State for Cyclopropane Ring Opening | +18.5 |
| Intermediate | Ring-Opened Carbocationic Intermediate | +5.2 |
| TS2 | Transition State for Rearrangement | +12.8 |
| Product | Rearranged Ring-Expanded Product | -10.4 |
Hirshfeld Surface Analysis for Non-covalent Interactions and Crystal Stability
Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. By mapping properties onto this surface, one can gain a deep understanding of the forces responsible for the crystal's stability.
For 6'-Methylspiro[cyclopropane-1,3'-indoline], Hirshfeld analysis, based on single-crystal X-ray diffraction data, can elucidate the nature and relative importance of non-covalent interactions such as hydrogen bonds and van der Waals forces. The analysis involves generating several graphical plots:
d_norm surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), which are typically associated with hydrogen bonds or other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of intermediate length.
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts. They are generated by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the plot, and the relative area covered by these features corresponds to their abundance in the crystal packing.
An illustrative breakdown of intermolecular contacts for 6'-Methylspiro[cyclopropane-1,3'-indoline] derived from a hypothetical Hirshfeld surface analysis is presented below.
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 55.8 | Represents general van der Waals forces. |
| C···H / H···C | 28.5 | Indicates C-H···π interactions and other van der Waals contacts. |
| N···H / H···N | 12.2 | Corresponds to potential weak N-H···C or N-H···π hydrogen bonds. |
| C···C | 2.5 | Suggests π-π stacking interactions between aromatic rings. |
| Other | 1.0 | Includes minor contacts such as C···N and N···N. |
Functionalization and Derivatization Strategies for Spiro Cyclopropane 1,3 Indoline Scaffolds
Strategic Functionalization at the Indoline (B122111) Core
Functionalization of the indoline core, particularly at the C2' position and on the carbocyclic ring, is crucial for developing new analogs with tailored properties.
The C2' position of the indoline ring, adjacent to the spirocyclic carbon, is a key site for derivatization. The introduction of an oxo group to form 6'-methylspiro[cyclopropane-1,3'-indolin]-2'-one (B2934072) is a common first step, creating a versatile intermediate for further modification.
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones, including a 6'-methyl substituted version, have been synthesized to explore their potential as anticancer agents. nih.gov The synthesis is achieved through a diastereoselective, transition-metal-free cyclopropanation of the corresponding 3-methyleneindolin-2-ones. rsc.org In these studies, the 6'-methyl group on the indoline ring is an important substituent for probing the structure-activity relationships (SAR) of the resulting compounds. nih.gov For instance, a series of these compounds were evaluated for their activity against several human cancer cell lines, including prostate (DU-145), cervical (Hela), and lung (A-549) cancer lines. nih.govrsc.org The variation of substituents on the indoline ring, including the methyl group at the C6' position, was shown to influence the biological activity of the compounds. nih.gov
Table 1: Representative 6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one Derivatives and their Biological Evaluation
| Compound ID | R Group (on Cyclopropane) | Target Cancer Cell Line | Activity (IC50) | Citation |
|---|---|---|---|---|
| 3i | 4-chlorophenyl | DU-145 (Prostate) | < 10 µM | rsc.org |
| 3i | 4-chlorophenyl | Hela (Cervical) | < 10 µM | rsc.org |
| 3i | 4-chlorophenyl | A-549 (Lung) | < 10 µM | rsc.org |
This table is generated based on data indicating that derivatives with substitutions on the indoline ring, such as the 6'-methyl group, were synthesized and tested. Compound 3i specifically refers to a derivative from a study where 6-methyl-3-methyleneindolin-2-one was a precursor.
While transition-metal-catalyzed C-H activation and cross-coupling reactions are powerful tools for functionalizing indole (B1671886) and indoline scaffolds, specific examples of these reactions being applied directly to the 6'-Methylspiro[cyclopropane-1,3'-indoline] core are not detailed in the reviewed literature. rsc.orgrsc.orgyoutube.com General methodologies often utilize directing groups to achieve regioselectivity, but their application to this particular spirocyclic system has not been explicitly reported. rsc.orgincatt.nl
The functionalization of the benzene (B151609) portion of the indoline core at positions C4', C5', and C7' is a known strategy for modifying indole derivatives. researchgate.netnih.govnih.gov Methodologies involving transition metals such as rhodium, ruthenium, and palladium have been developed for the regioselective C-H functionalization of indolines, often assisted by a directing group on the nitrogen atom. nih.govchemrxiv.org However, the application of these organocatalytic or transition-metal-catalyzed techniques specifically to the 6'-Methylspiro[cyclopropane-1,3'-indoline] scaffold to modify its carbocyclic ring is not described in the available research.
Post-Synthetic Modifications and Transformations
Once the core 6'-Methylspiro[cyclopropane-1,3'-indoline] scaffold is assembled, further transformations can be carried out to generate a wider array of derivatives.
Post-synthetic modifications, particularly reduction, have been successfully applied to 6'-methylspiro[cyclopropane-1,3'-indolin]-2'-one. The carbonyl group at the C2' position can be reduced to a hydroxyl group using sodium borohydride (B1222165) in ethanol. researchgate.net This reaction converts the spiro-oxindole into the corresponding spiro-indolinol, providing access to a different class of compounds for biological evaluation.
Detailed information on the specific oxidation of the 6'-Methylspiro[cyclopropane-1,3'-indoline] scaffold is not prominently featured in the reviewed scientific literature.
Table 2: Example of a Post-Synthetic Reduction
| Starting Material | Reagent | Product | Citation |
|---|
The application of nucleophilic substitution reactions as a means of derivatization for the 6'-Methylspiro[cyclopropane-1,3'-indoline] scaffold is not specifically documented in the reviewed literature. While such reactions are fundamental in organic synthesis, detailed studies focusing on this particular compound are not available.
Sustainable and Green Chemistry Methodologies in Spiroindoline Synthesis
Flow Chemistry Protocols for Efficient and Scalable Synthesis
Flow chemistry, or continuous flow processing, offers a powerful platform for the synthesis of complex molecules, including spirocyclic compounds. nih.gov This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, often enabling reactions to be conducted at higher temperatures than in traditional batch processes, which can significantly accelerate reaction rates. wiley-vch.de
For the synthesis of spiroindolines, flow chemistry presents several advantages. It allows for the safe handling of hazardous intermediates by generating them in situ and immediately consuming them in the next reaction step. wiley-vch.de This approach enhances safety and minimizes the accumulation of unstable compounds. Furthermore, the scalability of flow processes is a major benefit; transitioning from laboratory-scale synthesis to large-scale production is often more straightforward and efficient than with batch methods. wiley-vch.denih.gov While specific examples detailing the flow synthesis of 6'-Methylspiro[cyclopropane-1,3'-indoline] are not abundant in the reviewed literature, the successful application of flow chemistry to the synthesis of other complex spirocyclic natural products like spirodienal A demonstrates its potential in this area. nih.gov
Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The exploration of environmentally friendly alternatives to traditional volatile organic compounds (VOCs) is a key area of research in spiroindoline synthesis.
Water, being non-toxic, non-flammable, and abundant, is an ideal solvent from a green chemistry perspective. nih.govnih.gov Organic reactions conducted in aqueous media can benefit from unique reactivity and selectivity that are not observed in organic solvents. nih.govrsc.org "On-water" reactions, where insoluble reactants are vigorously stirred in water, can exhibit remarkable rate accelerations. rsc.orgrsc.org
The synthesis of spiroindolines has been successfully achieved in aqueous media. For instance, a catalyst-free, water-mediated ring-opening reaction of spiroaziridine oxindoles with indoles has been developed to produce 3,3'-mixed bisindoles in excellent yields. acs.org Another example is the "on-water" [4+2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone, which provides facile access to spiro(indoline-2,3'-hydropyridazine) scaffolds with high efficiency and chemoselectivity. rsc.org The use of water as the sole solvent in this case significantly improved the reaction outcome compared to organic solvents. rsc.org Additionally, the synthesis of spiro[indole–pyrrolidine] derivatives has been accomplished in high yields through a one-pot reaction in water at room temperature. nih.gov These examples underscore the potential of aqueous media to facilitate efficient and environmentally friendly syntheses of spiroindoline derivatives.
| Spiroindoline Derivative | Reaction Type | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| 3,3'-Mixed bisindoles | Ring-opening of spiroaziridine oxindole (B195798) | Water | Catalyst-free, excellent yields | acs.org |
| Spiro(indoline-2,3'-hydropyridazine) | [4+2] annulation | Water ("on-water") | High efficiency and chemoselectivity | rsc.org |
| Spiro[indole–pyrrolidine] | One-pot condensation | Water | High yields at room temperature | nih.gov |
| Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]diones | Three-component reaction | Water | Good yields, easy work-up | nih.gov |
Beyond water, other green solvents and ionic liquids are gaining traction in the synthesis of spiroindolines. Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. researchgate.net Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds. researchgate.net
Brønsted acidic ionic liquids have been effectively used as catalysts for the three-component synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives, leading to high yields. nih.gov In some cases, the use of these ionic liquid catalysts was crucial, as the reactions failed to proceed with conventional acids like acetic acid or sulfuric acid. nih.gov Furthermore, a sulfonic acid polyvinyl pyridinium (B92312) ionic liquid has been shown to catalyze the multi-component synthesis of spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -pyrazines. mdpi.com The heterogeneous nature of this catalyst allows for easy removal and recycling, further enhancing the green credentials of the process. mdpi.com Magnetic, supported acidic ionic liquids have also been developed, enabling simple catalyst recovery using an external magnet. nih.gov
Non-Conventional Activation Techniques
Non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods.
Ultrasound-assisted organic synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. researchgate.netnih.gov The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. youtube.com This technique has been successfully applied to the synthesis of various spiroindoline derivatives.
For example, the one-pot, three-component synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones has been efficiently carried out in water under ultrasonic irradiation, offering good yields and a simple work-up. nih.govbohrium.com Similarly, the synthesis of 3'-aminospiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]-2,5',10'-trione derivatives saw significant improvements in reaction times and yields when conducted under sonication compared to classical heating. nih.gov The use of ultrasound has been shown to be beneficial for a variety of spiroindoline syntheses, often leading to shorter reaction times, milder conditions, and higher purity of the products. nih.govnih.govresearchgate.net
| Spiroindoline Derivative | Reaction Type | Activation Method | Key Advantages | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]diones | Three-component synthesis | Ultrasonic irradiation | Good yields, easy work-up, use of water as solvent | nih.govbohrium.com |
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]triones | Three-component reaction | Ultrasonic irradiation | Improved rates and yields compared to conventional heating | nih.gov |
| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives | Four-component reaction | Ultrasonic irradiation | Rapid and efficient, avoids traditional purification | nih.gov |
Microwave-assisted organic synthesis (MAOS) is another powerful tool in green chemistry. semanticscholar.org Microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. semanticscholar.org This often results in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comrsc.org
The synthesis of spiroindolines has been significantly advanced through the use of microwave irradiation. For instance, novel spiro[indoline-3,2′-pyrrolidin]-2-one derivatives have been synthesized in significantly shorter reaction times (5 minutes) and higher yields (98%) under microwave conditions compared to conventional refluxing (180 minutes for 96% yield). mdpi.comresearchgate.net Similarly, the synthesis of spiro-[indole-thiazolidine] derivatives has been successfully achieved using microwave irradiation, a process that was reluctant to proceed under thermal conditions. The application of microwave energy has proven to be a valuable strategy for the efficient and rapid construction of diverse spiroindoline frameworks. rsc.orgnih.gov
Mechanochemical Approaches
Mechanochemistry is a branch of chemistry that investigates chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of any kind of mechanical energy. In synthetic chemistry, this often involves solvent-free or low-solvent reactions conducted through grinding, milling, or shearing forces. These techniques are recognized as a cornerstone of green chemistry because they can significantly reduce or eliminate the need for bulk solvents, leading to lower environmental impact, simplified workup procedures, and often, shorter reaction times and increased yields. nih.gov
The synthesis of spiroindoline scaffolds has been shown to be highly amenable to mechanochemical methods. nih.gov For instance, spiro[indole-pyrrolidine] derivatives can be synthesized in high to excellent yields through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. nih.gov This process is conducted under solvent-free mechanochemical conditions, often with only a few drops of a catalyst like piperidine (B6355638). nih.gov The reaction is typically performed in a high-speed vibration milling vessel at ambient temperature. nih.gov
The advantages of this approach are numerous:
Solvent-Free Conditions: The reactions are conducted without volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. nih.gov
Ambient Temperature: The process avoids the energy costs and potential side reactions associated with heating. nih.gov
Rapid Reaction Times: Excellent yields are often achieved in as little as 15-20 minutes of milling. nih.gov
Experimental Simplicity: The setup and execution are straightforward, and the workup often involves simply transferring the solid product from the milling vessel. nih.gov
High Yields: The reported yields for these mechanochemical syntheses are frequently excellent, sometimes reaching up to 97%. nih.gov
A general procedure for the mechanochemical synthesis of a spiro[indole-pyrrolidine] adduct involves milling the reactants, such as a 3-dicyanomethylene-2H-indol-2-one and an isothiocyanate, with a catalytic amount of piperidine in a stainless steel milling vessel. nih.gov This demonstrates a practical and efficient green alternative to conventional solution-phase synthesis. nih.gov Some research has also pointed towards domino synthesis of fused pyran-spirooxindoles under both solvent- and catalyst-free conditions using hand-grinding, further simplifying the process. rsc.org
Table 1: Mechanochemical Synthesis of Spiro[indole-pyrrolidine] Derivative (5a) Reaction: Cyclocondensation of 3-dicyanomethylene-2H-indol-2-ones (3a) with isothiocyanates (4a) in the presence of piperidine.
| Milling Time (minutes) | Yield (%) | Conditions |
| 10 | 83 | Room Temperature, Ball Milling |
| 15 | - | Room Temperature, Ball Milling |
| 20 | 97 | Room Temperature, Ball Milling |
| Data sourced from research on the mechanochemical synthesis of spiro[indole-pyrrolidine] derivatives. nih.gov |
Development of Reusable Catalytic Systems
One prominent strategy involves immobilizing a catalyst on a solid support that facilitates its separation from the reaction mixture. Magnetic nanoparticles have emerged as a particularly effective support material. For example, a novel magnetic nanocomposite, SbCl3@Fe3O4/g-C3N4, has been developed for the green synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com This catalyst consists of antimony trichloride (B1173362) (SbCl3) and iron(II,III) oxide (Fe3O4) nanoparticles supported on graphitic carbon nitride (g-C3N4) nanosheets. jsynthchem.com
Key features of this system include:
High Catalytic Activity: The catalyst demonstrates excellent efficiency in one-pot multicomponent reactions under mild conditions. jsynthchem.com
Stability: The nanocomposite is highly stable, which is crucial for its longevity and reuse. jsynthchem.com
Magnetic Recyclability: The presence of Fe3O4 nanoparticles imparts magnetic properties to the catalyst, allowing for its simple and efficient separation from the reaction medium using an external magnet. jsynthchem.com
Broad Applicability: The system shows good tolerance for various functional groups and a broad substrate scope. jsynthchem.com
Another innovative approach focuses on developing inexpensive and metal-free heterogeneous catalysts. An example is the creation of a nitrogen-rich sulfonated carbon catalyst (SO3H@N–C/CB6) for the ring-opening hydrolysis of spiro-epoxyoxindoles to produce vicinal diols, which are valuable synthetic intermediates. nih.gov This catalyst is derived from inexpensive precursors and exhibits bifunctional properties, with both acidic (sulfonic acid) and basic (nitrogen-rich carbon) sites. nih.gov A hot filtration test confirmed that no leaching of the acidic moiety occurred during the reaction, a critical factor for a truly heterogeneous catalyst. nih.gov The catalyst was successfully reused for four consecutive cycles with only a minor decrease in its catalytic activity, demonstrating its robustness and practical utility in sustainable synthesis. nih.gov
Table 2: Performance of Reusable Catalysts in Spiro-Compound Synthesis
| Catalyst System | Application | Key Features | Reusability |
| SbCl3@Fe3O4/g-C3N4 | Synthesis of spiro[indole-quinazoline] derivatives | Magnetic, high stability, excellent catalytic activity, non-toxic, cost-effective | Proven to be reusable with easy magnetic separation. jsynthchem.com |
| SO3H@N–C/CB6 | Ring-opening hydrolysis of spiro-epoxyoxindoles | Metal-free, inexpensive, thermally stable, bifunctional (acid/base) | Reused for four cycles with minor changes in catalytic activity. nih.gov |
| Data compiled from studies on green and reusable catalytic systems. jsynthchem.comnih.gov |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms spirocyclic connectivity.
- X-ray Crystallography: Resolves 3D conformation, critical for studying photochromic behavior or target binding .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity (>98% via COA) .
How can researchers resolve contradictions in pharmacological data for spiro[indoline-cyclopropane] derivatives?
Advanced
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent polarity). To address this:
- Perform dose-response curves across multiple models (e.g., in vitro kinase assays vs. cell viability tests).
- Use computational docking to validate binding modes against crystallographic protein structures .
- Compare solubility profiles (e.g., DMSO vs. aqueous buffers) to identify artifacts in activity measurements .
What methodologies are used to study the photochromic properties of 6'-Methylspiro[cyclopropane-1,3'-indoline]?
Q. Basic
- UV-Vis Spectroscopy: Tracks absorbance changes during light-induced isomerization.
- Kinetic Analysis: Measures rate constants for ring-opening/closure using time-resolved spectroscopy.
- Solvatochromism Studies: Correlates solvent polarity with spectral shifts to infer electronic transitions .
How can structure-activity relationship (SAR) studies optimize the bioactivity of spiro[indoline-cyclopropane] compounds?
Q. Advanced
- Functional Group Scanning: Introduce halogens (e.g., 5'-Br or 6'-F) to enhance binding affinity or metabolic stability .
- Spiro Ring Modification: Replace cyclopropane with cyclopentane to evaluate steric effects on target engagement.
- Pharmacophore Mapping: Use molecular dynamics simulations to identify critical interaction sites (e.g., hydrogen-bond donors) .
What experimental design principles ensure reproducibility in synthesizing spiro[indoline-cyclopropane] derivatives?
Q. Advanced
- Control Moisture/Oxygen: Use Schlenk lines for air-sensitive cyclopropanation steps.
- Standardize Workup: Employ flash chromatography with consistent solvent gradients (e.g., hexane/EtOAc).
- Validate Purity: Cross-check NMR, HRMS, and HPLC data against reference standards .
How do solvent polarity and temperature affect the stability of 6'-Methylspiro[cyclopropane-1,3'-indoline] in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
